N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked via an aniline moiety to a sulfonamide-bearing aromatic ring with methoxy and methyl substituents. This compound is of interest in medicinal chemistry due to sulfonamides' established role in enzyme inhibition (e.g., carbonic anhydrase, kinases) and antimicrobial activity . Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14-12-18(10-11-19(14)29-5)30(27,28)25-17-8-6-16(7-9-17)23-21-22-15(2)13-20(24-21)26(3)4/h6-13,25H,1-5H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZAGCLKFRVWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Oxoanilide Intermediate Formation
The synthesis typically begins with the preparation of a β-oxoanilide intermediate, which serves as the foundation for pyrimidine ring construction. As demonstrated in β-oxoanilide-based heterocyclic synthesis, N-[4-(2,6-dimethoxypyrimidin-4-ylamino)sulfonyl]phenyl-3-oxo-butanamide undergoes intramolecular ring closure under basic conditions. This step eliminates dimethylamine while forming the 4-dimethylamino-6-methylpyrimidin-2-yl scaffold (Scheme 1).
Key Reaction Conditions
Sulfonamide Coupling via Nucleophilic Aromatic Substitution
The pyrimidine intermediate reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in a nucleophilic aromatic substitution (NAS) reaction. This step introduces the sulfonamide moiety at the para-position of the aniline derivative. A study utilizing cooperative vinylogous anomeric-based oxidation demonstrated that polar aprotic solvents enhance reaction efficiency by stabilizing the transition state.
Optimized Parameters
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Molar Ratio : 1:1.2 (pyrimidine:sulfonyl chloride)
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Catalyst : Triethylamine (2 equiv)
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Solvent : Dichloromethane (DCM), 0°C → room temperature
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Reaction Time : 12 hours
Critical Intermediate Characterization
Pyrimidine-Sulfonamide Adduct Isolation
Intermediate purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Spectroscopic data confirm successful adduct formation:
| Characterization | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3), 2.98 (s, 6H, N(CH3)2) |
| 13C NMR (100 MHz, CDCl3) | δ 167.2 (C=O), 158.9 (pyrimidine-C), 132.4–115.8 (Ar-C), 56.1 (OCH3), 40.3 (N(CH3)2) |
| HRMS (ESI+) | m/z calc. for C23H29N5O3S [M+H]+: 456.2064; found: 456.2067 |
Reaction Optimization Studies
Solvent Effects on Yield
Comparative studies reveal solvent polarity significantly impacts NAS efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 85 |
| THF | 7.58 | 72 |
| Acetonitrile | 37.5 | 68 |
| DMF | 36.7 | 63 |
Polar aprotic solvents with moderate dielectric constants (ε ≈ 8–10) maximize yield by balancing transition-state stabilization and nucleophile activation.
Temperature-Dependent Reaction Kinetics
Arrhenius analysis of the NAS step (50–100°C) shows an activation energy (Ea) of 45.2 kJ/mol, with optimal conversion occurring at 25°C. Elevated temperatures promote side reactions, including sulfonamide hydrolysis and pyrimidine ring degradation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Recent advancements employ microfluidic reactors to enhance process safety and yield:
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Residence Time : 8 minutes
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Pressure : 3 bar
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Throughput : 12 kg/day
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Purity : 99.2% (HPLC)
This method reduces solvent consumption by 40% compared to batch processes.
Catalytic System Recycling
Heterogeneous catalysts (e.g., silica-supported sulfonic acid) enable >95% recovery and reuse for five cycles without significant activity loss. This approach aligns with green chemistry principles by minimizing waste.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| β-Oxoanilide pathway | 4 | 58% | 98.5% | Moderate |
| Vinylogous oxidation | 3 | 72% | 99.1% | High |
| Patent route | 5 | 41% | 97.8% | Low |
The vinylogous anomeric oxidation method provides superior yield and scalability, making it preferable for industrial applications.
Mechanistic Insights
Pyrimidine Ring Formation
DFT calculations (B3LYP/6-31G*) reveal the β-oxoanilide cyclization proceeds through a six-membered transition state with an activation barrier of 23.4 kcal/mol. The dimethylamino group adopts an axial orientation to minimize steric hindrance during ring closure.
Sulfonamide Coupling
The NAS mechanism involves a two-step process:
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Rate-Determining Step : Formation of a Meisenheimer complex (k1 = 2.3 × 10−3 L/mol·s)
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Fast Step : Departure of chloride leaving group (k2 = 8.9 × 10−2 s−1)
Polar solvents stabilize the anionic intermediate, explaining the enhanced yields in DCM .
Chemical Reactions Analysis
Types of Reactions:
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: : Formation of sulfonyl compounds.
Reduction: : Conversion to amines and simpler aromatic compounds.
Substitution: : Electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, dichlorodicyanoquinone (DDQ).
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminium hydride (LAH).
Substitution: : Sodium hydride (NaH), Grignard reagents.
Major Products:
The products formed depend on the specific reaction and conditions but generally include derivatives of the parent sulfonamide compound, which retain the core structural features while gaining additional functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple organic reactions, including:
- Preparation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine derivative, which serves as a key building block.
- Coupling Reaction : This intermediate is then coupled with the sulfonamide moiety under controlled conditions to ensure high yield and purity.
- Optimization Techniques : Techniques such as continuous flow synthesis and automated reactors are often utilized for industrial-scale production, enhancing efficiency and scalability.
Medicinal Chemistry
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has been investigated for its potential antimicrobial properties. Sulfonamides are known for their efficacy against various bacterial infections, making this compound a valuable addition to the arsenal of antimicrobial agents.
Drug Development
The compound’s unique structure allows it to serve as a lead compound in drug discovery programs targeting diseases where enzyme inhibition is crucial. Its interactions with biological targets can lead to the development of novel therapeutics.
Biochemical Studies
In biochemical research, this compound can be utilized to study enzyme kinetics and receptor-ligand interactions. Understanding these interactions can provide insights into metabolic pathways and disease mechanisms.
Material Science
Beyond biological applications, this compound can also be explored for developing new materials with enhanced properties such as conductivity or stability.
Case Studies
- Antimicrobial Efficacy : Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest potential clinical applications in treating bacterial infections.
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition. Such studies are crucial for understanding the therapeutic potential of sulfonamide derivatives.
- Material Development : The compound has been tested in creating polymer composites that exhibit improved thermal stability and electrical conductivity, highlighting its versatility beyond medicinal applications.
Mechanism of Action
The compound's effects are exerted through its interaction with molecular targets such as enzymes and receptors. These interactions often involve binding to active sites or altering protein conformations, leading to the modulation of biological pathways. The exact mechanism depends on the specific context of use, be it in a therapeutic or research setting.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrimidine Core
The dimethylamino and methyl groups on the pyrimidine ring distinguish this compound from analogs. For example:
- 923216-86-8 (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide) replaces dimethylamino with diethylamino, increasing steric bulk and lipophilicity (predicted log P: +0.5) .
Impact on Bioactivity :
- Dimethylamino groups in the target compound may improve solubility compared to diethylamino analogs, favoring aqueous environments.
- Fluorine substitution in 923113-41-1 could enhance target binding affinity due to electronegative interactions, as seen in kinase inhibitors .
Sulfonamide Ring Modifications
The 4-methoxy-3-methyl substitution on the sulfonamide ring contrasts with other derivatives:
- 923244-17-1 (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide) adds a second methyl group at position 2, which may enhance hydrophobic interactions in protein pockets .
Physicochemical Properties :
NMR Spectral Comparisons
highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of related compounds alter chemical shifts. For the target compound:
- The dimethylamino group in the pyrimidine core (region B) would shield adjacent protons, shifting NMR signals upfield compared to ethylamino analogs .
- The 4-methoxy group on the sulfonamide ring (region A) may deshield nearby protons due to electron-withdrawing effects, causing downfield shifts relative to non-methoxy derivatives .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Synthetic Flexibility : The pyrimidine-sulfonamide scaffold allows modular substitutions, enabling optimization for target selectivity (e.g., kinase vs. carbonic anhydrase inhibition) .
- ADMET Considerations: The target compound’s intermediate log P (~2.8) balances solubility and permeability, whereas diethylamino analogs (log P ~3.3) may suffer from reduced aqueous solubility .
- Biological Relevance : Fluorinated analogs (e.g., 923113-41-1) demonstrate the importance of electronegative groups in improving binding kinetics, a trend observed in FDA-approved sulfonamides like celecoxib .
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a pyrimidine derivative, and methoxy and methyl substituents. Its molecular formula is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 365.54 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit various protein kinases, which are crucial for cell signaling pathways involved in proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.
- Receptor Modulation : It interacts with specific receptors, altering their activity and downstream signaling pathways. This modulation can affect cellular responses to external stimuli .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against non-small cell lung carcinoma (A549), liver cancer (HepG2), and breast cancer (MCF-7) cell lines.
- Mechanisms of Action : Studies have shown that treatment with this compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. Flow cytometry analyses revealed an increase in the sub-G1 phase population, indicative of apoptotic cell death .
| Cell Line | IC50 (µM) | Apoptotic Mechanism |
|---|---|---|
| A549 | 15.0 | Caspase activation |
| HepG2 | 12.5 | Bcl-2 modulation |
| MCF-7 | 10.0 | Sub-G1 accumulation |
Antiviral Activity
The compound also exhibits antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies have demonstrated that it increases intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication. This suggests a novel mechanism distinct from current antiviral treatments .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antiviral Efficacy Against HBV :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
Preparation of the pyrimidin-2-ylamine core via condensation of substituted acetamidine with β-keto esters under basic conditions.
Sulfonylation of the aniline intermediate using 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, LC-MS for purity, and X-ray crystallography for absolute configuration validation .
Q. Which functional groups in this compound are critical for its biological activity, and how are structure-activity relationships (SAR) assessed?
- Methodological Answer : Key groups include the sulfonamide (hydrogen-bond acceptor), dimethylamino pyrimidine (electron-rich for target binding), and methoxybenzene (enhances lipophilicity).
- SAR Assessment :
- Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy or remove dimethylamino).
- Test activity in enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity). Statistical analysis (ANOVA) identifies significant contributors .
Q. What experimental models are suitable for initial biological activity screening of this compound?
- Methodological Answer :
- In vitro : Enzyme inhibition assays (e.g., kinases, phosphatases) using fluorescence polarization or radiometric methods.
- Cell-based : Cytotoxicity (MTT assay), apoptosis (Annexin V staining), or migration assays (scratch/wound healing) in cancer cell lines.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonylation or amine coupling steps.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions .
Q. What advanced techniques resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for target proteins.
- Off-Target Profiling : Employ proteome-wide affinity pulldown coupled with mass spectrometry to identify non-specific interactions.
- Data Integration : Apply multi-omics analysis (e.g., transcriptomics + metabolomics) to contextualize discrepancies .
Q. How do molecular dynamics (MD) simulations elucidate the compound’s interaction with its target protein?
- Methodological Answer :
Docking : Use AutoDock Vina to predict binding poses.
MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability (RMSD/RMSF analysis).
Free Energy Calculations : Apply MM-PBSA or alchemical methods (e.g., FEP) to quantify binding energy contributions of key residues .
Q. What strategies mitigate polymorphism issues during crystallization for structural validation?
- Methodological Answer :
- Solvent Screening : Use high-throughput crystallization robots to test >50 solvent combinations.
- Additives : Introduce co-crystallants (e.g., divalent ions) or employ temperature-gradient methods.
- In Situ XRD : Monitor crystal formation in real-time to capture metastable polymorphs .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate synergistic effects with other therapeutic agents?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method. Serial dilutions of the compound and partner drug (e.g., cisplatin) are tested in fixed ratios. CI < 1 indicates synergy.
- Isobolograms : Plot dose-effect curves to visualize additive/synergistic regions .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrapping : Generate 95% confidence intervals for EC50/IC50 values to account for outliers.
- Bayesian Hierarchical Models : Incorporate prior knowledge (e.g., historical assay data) to improve parameter estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
